molecular formula C13H22OSi B6363525 (4-tert-Butylphenoxy)(trimethyl)silane CAS No. 25237-79-0

(4-tert-Butylphenoxy)(trimethyl)silane

Cat. No.: B6363525
CAS No.: 25237-79-0
M. Wt: 222.40 g/mol
InChI Key: BOYZHAJSEIKQJF-UHFFFAOYSA-N
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Description

(4-tert-Butylphenoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C₁₃H₂₂OSi. It is known for its unique structure, which includes a tert-butyl group attached to a phenoxy ring, further bonded to a trimethylsilyl group. This compound is utilized in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butylphenoxy)(trimethyl)silane typically involves the reaction of 4-tert-butylphenol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: (4-tert-Butylphenoxy)(trimethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different silane derivatives

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Quinones or other oxidized phenoxy compounds.

    Reduction: Reduced silane derivatives

Scientific Research Applications

(4-tert-Butylphenoxy)(trimethyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of specialty polymers and coatings .

Mechanism of Action

The mechanism of action of (4-tert-Butylphenoxy)(trimethyl)silane involves its ability to undergo various chemical transformations. The trimethylsilyl group can be easily replaced, allowing the compound to act as a versatile intermediate in organic synthesis. The phenoxy ring provides stability and reactivity, making it suitable for various applications .

Comparison with Similar Compounds

  • Trimethyl(4-tert-butylphenoxy)silane
  • 4-tert-Butyl(trimethylsiloxy)benzene
  • Phenol, 4-tert-butyl, TMS

Comparison: (4-tert-Butylphenoxy)(trimethyl)silane stands out due to its unique combination of a tert-butyl group and a trimethylsilyl group attached to a phenoxy ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it more versatile compared to similar compounds .

Properties

IUPAC Name

(4-tert-butylphenoxy)-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22OSi/c1-13(2,3)11-7-9-12(10-8-11)14-15(4,5)6/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYZHAJSEIKQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347050
Record name (4-tert-Butylphenoxy)-trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25237-79-0
Record name (4-tert-Butylphenoxy)-trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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